1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine

Physicochemical characterization Lead optimization SAR studies

Researchers requiring precise CNS physicochemical tuning face supply gaps with generic bipiperidine scaffolds. This advanced intermediate solves that: the cyclohex-3-ene-1-carbonyl group raises LogP by >1.5 units (to SlogP 2.23) vs the core scaffold, optimizing blood-brain barrier penetration. Key advantages: (i) ΔMW +108 Da enables informed SAR decisions; (ii) unsaturated cyclohexene provides a reactive handle for epoxidation, dihydroxylation, or cross-metathesis library synthesis; (iii) two distinct vectors for lead optimization. In stock with pack sizes from 1 mg to bulk custom.

Molecular Formula C18H30N2O2
Molecular Weight 306.45
CAS No. 1705695-51-7
Cat. No. B2524700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine
CAS1705695-51-7
Molecular FormulaC18H30N2O2
Molecular Weight306.45
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)C3CCC=CC3
InChIInChI=1S/C18H30N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-3,15-17H,4-14H2,1H3
InChIKeyJXUCUCMSUGPQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine (CAS 1705695-51-7): Procurement-Relevant Chemical Identity and Baseline Properties


1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine (CAS 1705695-51-7) is a synthetic small molecule belonging to the bipiperidine class, characterized by a 4-methoxy-1,4'-bipiperidine core functionalized at the 1'-nitrogen with a cyclohex-3-ene-1-carbonyl group. Its molecular formula is C17H28N2O2 with a molecular weight of approximately 306.45 g/mol [1]. The compound is distinct from simpler bipiperidine building blocks due to its dual structural features: a methoxy substituent at the 4-position of one piperidine ring and an unsaturated cyclohexenyl carbonyl moiety at the bridgehead nitrogen. These features confer a unique combination of lipophilicity, hydrogen-bonding capacity, and conformational properties that differentiate it from its core scaffold, 4-methoxy-1,4'-bipiperidine (CAS 930603-98-8), and from the unsubstituted 1,4'-bipiperidine (CAS 4897-50-1) [2]. The compound is primarily utilized as a pharmaceutical intermediate and research tool in medicinal chemistry, particularly within central nervous system (CNS) and anti-inflammatory drug discovery programs .

Why Generic Substitution Fails for 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine in Scientific Procurement


Substituting 1'-(cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine with its core scaffold (4-methoxy-1,4'-bipiperidine) or other bipiperidine analogs would fundamentally alter the physicochemical and pharmacological profile of any downstream research candidate. The 1'-cyclohex-3-ene-carbonyl group is not a passive structural appendage; it increases molecular weight by approximately 108 Da, adds two hydrogen-bond acceptor sites, eliminates the hydrogen-bond donor capacity of the secondary amine, and raises the predicted LogP by over 1.5 units relative to the unacylated core [1][2]. These changes directly impact membrane permeability, target engagement, metabolic stability, and solubility—parameters critical in lead optimization. Furthermore, the cyclohexene ring introduces a degree of unsaturation that constrains conformational flexibility and provides a potential site for metabolic epoxidation or further derivatization, which is entirely absent in saturated cyclohexane or aromatic benzoyl analogs . Generic substitution without quantitative justification therefore risks invalidating SAR conclusions, altering pharmacokinetic profiles, and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine Against Closest Analogs


Molecular Weight Increment of +108.0 Da Over the Core 4-Methoxy-1,4'-bipiperidine Scaffold

1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine has a measured molecular weight of approximately 306.45 g/mol (C17H28N2O2), compared to 198.31 g/mol (C11H22N2O) for its core scaffold, 4-methoxy-1,4'-bipiperidine (CAS 930603-98-8) [1][2]. This represents a +108.1 Da increase attributable exclusively to the addition of the cyclohex-3-ene-1-carbonyl (C7H9O) substituent at the 1'-position. This mass shift is critical for medicinal chemistry programs where molecular weight thresholds (e.g., Lipinski's Rule of Five) and ligand efficiency metrics directly influence candidate progression decisions.

Physicochemical characterization Lead optimization SAR studies

Lipophilicity Increase of ΔLogP ≈ 1.5 Units Versus the Core 4-Methoxy-1,4'-bipiperidine Scaffold

The predicted octanol-water partition coefficient (SlogP) for 1'-(cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine is 2.23, compared to an ACD/LogP of 0.71 for the core scaffold, 4-methoxy-1,4'-bipiperidine [1][2]. This ΔLogP of approximately +1.52 represents a more than 30-fold increase in lipophilicity, shifting the compound from a moderately polar profile into a distinctly lipophilic range more consistent with CNS drug space (optimal CNS LogP ≈ 2–4). For comparison, the unsubstituted 1,4'-bipiperidine has an ACD/LogP of 1.53, indicating that the methoxy group alone actually reduces lipophilicity relative to the parent bipiperidine, while the cyclohexenyl carbonyl group drives a substantial increase .

Lipophilicity ADME prediction Blood-brain barrier permeability

Hydrogen Bond Acceptor/Donor Profile Shift: +1 HBA, −1 HBD Relative to the Core Scaffold

The acylation of the 1'-secondary amine in 4-methoxy-1,4'-bipiperidine to form the target compound eliminates the hydrogen bond donor (HBD) at that position while adding two hydrogen bond acceptor (HBA) atoms from the carbonyl oxygen. The net effect is a shift from 3 HBAs and 1 HBD (core scaffold) to 4 HBAs and 0 HBDs (target compound) [1][2]. This change has direct consequences for aqueous solubility, as the loss of the ionizable secondary amine (pKa ~9–10) eliminates the possibility of salt formation via protonation at that site, while the increased HBA count may partially offset this through enhanced solvation.

Hydrogen bonding Solubility Receptor binding

Conformational Restriction via 1'-Acylation: Impact on Scaffold Flexibility and Receptor Fit

1,4'-Bipiperidine scaffolds are known to exhibit restricted internal rotation across the pivot bond due to 1,5-interactions, and this conformational behavior is critical for biological activity in CNS-targeting agents [1]. The acylation of the 1'-nitrogen in the target compound further restricts conformational freedom by introducing a partial double-bond character (amide-like resonance) at the N–C(O) linkage, locking the cyclohexenyl group into a preferred orientation. This contrasts with N-alkylated bipiperidine analogs, which retain greater rotational freedom, and with sulfonamide-substituted analogs (e.g., 1'-(3-chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine), which exhibit different torsional profiles due to the tetrahedral geometry of the sulfonyl group.

Conformational analysis Receptor-ligand interactions Bipiperidine SAR

Acknowledgment: Limited High-Strength Differential Biological Evidence in Public Domain

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, ChemSpider, USPTO, Google Patents) through April 2026 did not yield direct, head-to-head biological assay comparisons between 1'-(cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine and its closest structural analogs [1]. No peer-reviewed studies reporting quantitative IC50, Ki, EC50, or ADME parameters with explicit comparator data were identified for this specific compound. The compound appears in patent literature (e.g., Gruenenthal US 9,120,797) as part of broad Markush claims encompassing bipiperidine-based opioid receptor ligands, but the specific biological activity of this exact structure has not been individually disclosed with comparator data [2]. This limitation should be factored into procurement decisions: differentiation is supported by physicochemical and structural evidence (class-level inference) rather than by direct biological head-to-head comparisons. Users requiring receptor-specific potency data should request custom profiling or consult the patent examples for structurally proximal disclosed compounds.

Data availability Evidence strength Procurement risk assessment

Evidence-Backed Application Scenarios for 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine in Research and Industrial Settings


CNS-Targeted Lead Optimization Programs Requiring Enhanced Lipophilicity

The target compound's predicted SlogP of 2.23 positions it within the optimal lipophilicity range for CNS drug candidates (LogP 2–4), making it a suitable advanced intermediate for medicinal chemistry programs targeting neurological disorders where blood-brain barrier penetration is essential [1]. Compared to the core scaffold (LogP 0.71), which would likely exhibit poor CNS partitioning, the acylated compound offers a +1.52 LogP advantage that can be leveraged in SAR campaigns without introducing additional aromatic rings that might raise toxicity concerns [2].

Opioid or GPCR Ligand Development Leveraging Conformationally Restricted Bipiperidine Scaffolds

Bipiperidine scaffolds with N-acyl substitution are established pharmacophoric elements in opioid and GPCR ligand design, as evidenced by patent literature including Gruenenthal's US 9,120,797 [3]. The target compound's 1'-amide linkage restricts conformational freedom relative to N-alkyl analogs, potentially improving entropic binding contributions and selectivity profiles. Its structural features—4-methoxy substitution on one piperidine ring and cyclohexenyl carbonyl at the 1'-position—provide two distinct vectors for additional SAR exploration.

Physicochemical Property Benchmarking in Computational ADME Model Development

With well-characterized predicted properties (SlogP 2.23, MW 306.45 Da, 4 HBAs, 0 HBDs) and a clearly defined structural relationship to its core scaffold (ΔMW +108 Da, ΔLogP +1.52), the target compound serves as a useful benchmarking molecule for validating in silico ADME prediction algorithms [1][2]. Its intermediate complexity—more elaborate than simple bipiperidine building blocks but less complex than fully elaborated drug candidates—makes it suitable for testing the predictive accuracy of LogP, solubility, and permeability models in the bipiperidine chemical space.

Synthetic Intermediate for Diverse Library Generation via Cyclohexene Functionalization

The cyclohex-3-ene moiety in the target compound provides a reactive handle for further chemical diversification not available in saturated cyclohexane or aromatic benzoyl analogs. The double bond can undergo epoxidation, dihydroxylation, hydroboration, or cross-metathesis reactions, enabling the generation of structurally diverse compound libraries from a single procurement batch . This synthetic versatility adds procurement value for medicinal chemistry groups seeking to explore diverse chemical space around a bipiperidine core.

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